Cytidine-5'-triphosphate-15N3 (dilithium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

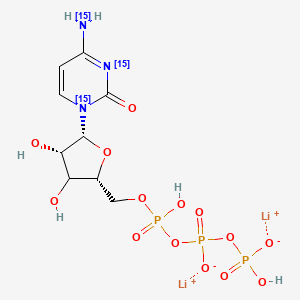

Cytidine-5’-triphosphate-15N3 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with the stable isotope nitrogen-15, which makes it useful in various scientific research applications. This compound is essential in the biosynthesis of nucleic acids and lipids, playing a crucial role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-15N3 (dilithium) is synthesized through a series of chemical reactions starting from uridine-5’-triphosphate. The key enzyme involved in this process is cytidine triphosphate synthase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate . The reaction conditions typically involve the use of specific buffers and controlled pH levels to ensure the stability and efficiency of the synthesis.

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate-15N3 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress cytidine triphosphate synthase, thereby increasing the yield of the desired product. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:

Phosphorylation: Addition of phosphate groups.

Hydrolysis: Breaking down into smaller molecules by the addition of water.

Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include various phosphate donors, water, and specific enzymes such as kinases and phosphatases. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal activity of the enzymes involved .

Major Products Formed

The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and various phosphorylated derivatives. These products are essential intermediates in the biosynthesis of nucleic acids and other biomolecules .

Scientific Research Applications

Cytidine-5’-triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying metabolic pathways.

Biology: Essential for studying nucleotide metabolism and nucleic acid synthesis.

Medicine: Investigated for its potential role in antiviral and anticancer therapies.

Industry: Used in the production of nucleic acid-based products and as a research tool in biotechnology

Mechanism of Action

Cytidine-5’-triphosphate-15N3 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis, thereby playing a crucial role in cellular replication and transcription. The molecular targets include cytidine triphosphate synthase and various polymerases .

Comparison with Similar Compounds

Similar Compounds

Cytidine-5’-triphosphate: The non-labeled version of the compound.

Cytidine-5’-triphosphate-13C: Labeled with carbon-13.

Cytidine-5’-triphosphate-d14: Deuterium-labeled version

Uniqueness

Cytidine-5’-triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and quantifying metabolic pathways. This stable isotope labeling allows for more precise and accurate measurements in various research applications .

Properties

Molecular Formula |

C9H14Li2N3O14P3 |

|---|---|

Molecular Weight |

498.1 g/mol |

IUPAC Name |

dilithium;[[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |

InChI Key |

OFXQOIVYFQDFTK-IBHIIGERSA-L |

Isomeric SMILES |

[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.